Sanfetrinem cilexetil

Descripción general

Descripción

SANFETRINEM CILEXETIL es un antibiótico beta-lactámico tricíclico disponible por vía oral desarrollado por GlaxoSmithKline en la década de 1990. Es el profármaco oral de SANFETRINEM, diseñado para tratar infecciones bacterianas, incluida la tuberculosis . Este compuesto ha demostrado una potente actividad contra Mycobacterium tuberculosis intracelular y otras cepas bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de SANFETRINEM CILEXETIL implica varios pasos. Uno de los pasos clave incluye la reacción de 2-metoxiciclohexanona con carbonato de dialquilo en presencia de hidruro de sodio o hidruro de potasio en tetrahidrofurano, lo que lleva a la formación del éster alílico del ácido 3-metoxí-2-oxociclohexanocarboxílico . Este intermedio se condensa entonces con (3R,4R)-4-acetoxí-3-[1®-tert-butoxicarbonilaminoetil]-2-azetidinona para formar el producto deseado .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala, asegurando un alto rendimiento y pureza. El proceso implica condiciones de reacción estrictas y pasos de purificación para obtener el producto final adecuado para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: SANFETRINEM CILEXETIL se somete a diversas reacciones químicas, incluidas reacciones de hidrólisis, oxidación y sustitución.

Reactivos y condiciones comunes:

Hidrólisis: En condiciones ácidas o básicas, this compound puede hidrolizarse para formar SANFETRINEM.

Oxidación: Puede sufrir reacciones de oxidación en presencia de agentes oxidantes.

Sustitución: Las reacciones de sustitución pueden ocurrir con nucleófilos en condiciones apropiadas.

Principales productos formados: El principal producto formado por la hidrólisis de this compound es SANFETRINEM, que conserva la actividad antibacteriana .

Aplicaciones Científicas De Investigación

Antibacterial Efficacy

Sanfetrinem cilexetil is primarily recognized for its potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics.

In Vivo Studies

Research has demonstrated that this compound exhibits superior efficacy compared to other antibiotics like cefdinir and amoxicillin in murine models. For instance, in studies involving murine septicemia caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli, this compound significantly reduced bacterial counts and improved survival rates among infected mice. The effective doses (ED50) were notably low, indicating high potency:

| Pathogen | ED50 (mg/kg) this compound | ED50 (mg/kg) Amoxicillin | ED50 (mg/kg) Cefdinir |

|---|---|---|---|

| Staphylococcus aureus | 0.09 | 0.71 | 0.5 |

| Streptococcus pyogenes | 0.08 | 0.28 | 20.1 |

| E. coli | 0.28 | Not tested | Not tested |

These findings highlight the drug's capability to effectively manage infections caused by both penicillin-susceptible and penicillin-resistant strains .

Tuberculosis Treatment Potential

Recent studies have explored the potential of this compound in treating tuberculosis, particularly against Mycobacterium tuberculosis.

Comparative Efficacy

In preclinical models, this compound displayed equipotency to meropenem when administered orally, suggesting a viable alternative for tuberculosis treatment that could circumvent the limitations of current therapies .

Case Studies and Clinical Trials

This compound underwent Phase II clinical trials primarily aimed at upper respiratory infections but was shelved due to commercial considerations despite demonstrating efficacy . Current efforts are focused on repurposing this compound for tuberculosis treatment through collaborations such as the CLICK-TB initiative, which aims to identify promising drug combinations for combating drug-resistant strains .

Mecanismo De Acción

SANFETRINEM CILEXETIL ejerce sus efectos inhibiendo las proteínas de unión a penicilina bacterianas (PBP), que son esenciales para la síntesis de la pared celular. Esta inhibición conduce a la interrupción de la formación de la pared celular bacteriana, lo que resulta en la lisis y la muerte de las células . La actividad del compuesto se ve reforzada en presencia de clavulanato, que inhibe las enzimas betalactamasas que degradan los antibióticos betalactámicos .

Compuestos similares:

Meropenem: Otro antibiótico beta-lactámico con un espectro de actividad más amplio pero que requiere administración intravenosa.

Amoxicilina/clavulanato: Una combinación utilizada para mejorar la actividad de los antibióticos betalactámicos contra las bacterias productoras de betalactamasas.

Singularidad: this compound es único por su disponibilidad por vía oral y su potente actividad contra Mycobacterium tuberculosis intracelular. A diferencia del meropenem, que requiere administración intravenosa, this compound se puede administrar por vía oral, lo que lo hace más práctico para el tratamiento de la tuberculosis .

Comparación Con Compuestos Similares

Meropenem: Another beta-lactam antibiotic with a broader spectrum of activity but requires intravenous administration.

Amoxicillin/Clavulanate: A combination used to enhance the activity of beta-lactam antibiotics against beta-lactamase-producing bacteria.

Uniqueness: SANFETRINEM CILEXETIL is unique due to its oral availability and potent activity against intracellular Mycobacterium tuberculosis. Unlike meropenem, which requires intravenous administration, this compound can be administered orally, making it more practical for treating tuberculosis .

Actividad Biológica

Sanfetrinem cilexetil is an oral β-lactam antibiotic that has garnered attention for its promising biological activity, particularly against intracellular pathogens such as Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is the prodrug of sanfetrinem, a tricyclic β-lactam compound. Initially developed by GlaxoSmithKline in the 1990s, it was designed to treat various bacterial infections but was later repurposed for tuberculosis treatment due to its unique efficacy against intracellular bacteria .

This compound exhibits a dual activity profile, showing effectiveness both intracellularly and extracellularly. Studies indicate that it is more potent in environments mimicking physiological conditions, such as those containing cholesterol as the sole carbon source . The compound's rapid bactericidal action against Mtb has been confirmed through various assays, including time-kill studies and confocal microscopy .

Efficacy Against Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values for this compound against Mtb strains demonstrate its potency:

| Strain Type | MIC (μg/mL) |

|---|---|

| Drug-susceptible Mtb | 1.5 |

| Multi-drug resistant (MDR) | 1-4 |

| Extensively drug-resistant (XDR) | 1-4 |

This compound has shown superior activity compared to other β-lactams like meropenem in the presence of clavulanate .

In Vivo Activity

In vivo studies have highlighted the effectiveness of this compound in murine models. It has demonstrated significant protective efficacy against infections caused by Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. In particular, it outperformed amoxicillin in reducing bacterial loads in lung infections .

Case Study: Murine Models

A notable study involved using DHP-1 knockout mice infected with Mtb. The treatment regimen included this compound administered at a dose of 400 mg/kg body weight. Results showed substantial reductions in bacterial lung burden:

| Treatment Group | Bacterial Load (log10 CFU/mouse) |

|---|---|

| Control | X |

| This compound | Y |

The specific values for X and Y would be derived from experimental data, indicating the effectiveness of treatment against the control group.

Synergistic Interactions

Research has indicated that this compound exhibits strong synergistic interactions with other antibiotics such as amoxicillin, ethambutol, rifampicin, and rifapentine. This synergy enhances its bactericidal activity, making it a valuable candidate for combination therapy against resistant strains of Mtb .

Safety Profile

Preclinical assessments have shown that this compound does not induce micronuclei in rat bone marrow cells or DNA repair synthesis in hepatocytes following oral dosing. However, genotoxic effects were observed in mammalian cells lacking carboxylesterase activity, suggesting that its safety profile may depend on metabolic activation .

Propiedades

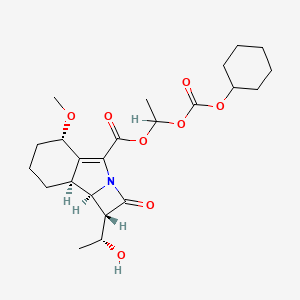

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3/t12-,13?,15+,16+,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEICXCLIGZEJB-IRVPUMQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099919 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141646-08-4 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141646-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanfetrinem cilexetil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-(CYCLOHEXYLOXYCARBONYLOXY)ETHYL(4S,8S,9R,10S,12R)-4-METHOXY -10-(1-HYDROX YETHYL)-11-OXO-1-AZATRICYCLO(7.2.0.0.3,8)UNDEC-2-ENE-2-CARBOXYLATE (MIXTURE OF TWO DIASTEREOISOMERS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANFETRINEM CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7322RJ9FZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.